molecular formula C20H15Cl2N5OS B2972923 N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 893916-16-0

N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2972923
CAS RN: 893916-16-0
M. Wt: 444.33
InChI Key: DLEDYTLGTYXCRI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15Cl2N5OS and its molecular weight is 444.33. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment

This compound has shown promise in preclinical drug metabolism and pharmacokinetics (DMPK) properties. It demonstrated pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, leading to inhibition of tumor growth in a breast cancer xenograft model .

Antileishmanial Activity

A molecular simulation study justified the potent in vitro antipromastigote activity of this compound, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Antimalarial Evaluation

The compound has been evaluated for its antimalarial properties, contributing to the development of new treatments against malaria .

Fungicide Development

Derivatives of this compound have been used as fungicides to control major plant pathogens, including Septoria tritici, Puccinia spp., and Pyrenophora teres .

Pharmacological Research

Indole derivatives, which share a similar structural motif with this compound, have been studied for their diverse biological and clinical applications, including their important pharmacological activity .

Kinase Inhibition

Optimization of lipophilic substitution within a series of related compounds provided ATP-competitive, nanomolar inhibitors with significant selectivity for inhibition of PKB over the closely related kinase PKA .

Anticancer Activity

New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines .

Antibacterial Evaluation

The activity of a library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli. Their interaction with ampicillin and kanamycin represents important classes of clinically used antibiotics .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5OS/c21-14-5-7-15(8-6-14)27-19-16(10-26-27)20(25-12-24-19)29-11-18(28)23-9-13-3-1-2-4-17(13)22/h1-8,10,12H,9,11H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDYTLGTYXCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

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